molecular formula C11H14FNO B8612235 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol

カタログ番号: B8612235
分子量: 195.23 g/mol
InChIキー: CMALNROIRWHFIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is a fluorinated aromatic compound featuring a pyrrolidine ring connected via a methylene group to the phenolic core. Its molecular formula is C₁₁H₁₃FNO, with a molecular weight of 193.23 g/mol. The fluorine atom at the 3-position and the pyrrolidinylmethyl group at the 4-position confer unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Key applications include:

  • Neurological Therapeutics: Derivatives such as PF-03654746 and PF-03654764 (H₃ receptor antagonists) are investigated for Alzheimer’s disease and cognitive disorders .
  • Liquid Crystals: Fluorinated pyrrolidine derivatives are used in liquid crystal displays due to their thermal stability and mesogenic behavior .

特性

分子式

C11H14FNO

分子量

195.23 g/mol

IUPAC名

3-fluoro-4-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C11H14FNO/c12-11-7-10(14)4-3-9(11)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2

InChIキー

CMALNROIRWHFIQ-UHFFFAOYSA-N

正規SMILES

C1CCN(C1)CC2=C(C=C(C=C2)O)F

製品の起源

United States

類似化合物との比較

Key Differences :

  • PF-03654746 incorporates a cyclobutane-carboxamide core, enhancing receptor binding affinity compared to the simpler phenolic structure of the target compound .
  • The target compound serves as a precursor, while PF derivatives exhibit direct pharmacological activity.

Antiarrhythmic Agents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application References
Changrolin C₂₄H₂₈N₄O 388.51 2,6-bis(pyrrolidinylmethyl), quinazolinylamino Antiarrhythmic, antimalarial

Key Differences :

  • Changrolin has two pyrrolidinylmethyl groups and a quinazoline ring, increasing structural complexity and bioavailability compared to the mono-substituted target compound .
  • The quinazoline moiety in Changrolin enables dual antimalarial and antiarrhythmic activity, unlike the target compound’s role as a synthetic intermediate.

Liquid Crystal Materials

Compound Name Molecular Formula Key Substituents Application References
3-Fluoro-4-(pyrrol-1-yl)phenol C₁₀H₈FNO Pyrrole ring at 4-position Liquid crystal displays
3-Fluoro-4-(3,3,4,4-tetrafluoropyrrol-1-yl)phenol C₁₀H₅F₅NO Tetrafluoropyrrole ring High thermal stability

Key Differences :

  • The target compound’s pyrrolidinylmethyl group provides greater conformational flexibility than the rigid pyrrole ring in 3-fluoro-4-(pyrrol-1-yl)phenol, influencing mesophase temperature ranges .
  • Fluorine content in tetrafluoropyrrole derivatives enhances thermal stability but reduces solubility in organic solvents.

Boronic Acid Derivatives

Compound Name Molecular Formula Key Substituents Application References
[3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid C₁₁H₁₄BFNO₂ Boronic acid at 2-position Suzuki coupling precursor

Key Differences :

  • The boronic acid group enables cross-coupling reactions, unlike the phenolic hydroxyl group in the target compound .
  • Substitution at the 2-position vs. 4-position alters steric hindrance in synthetic applications.

Piperidine/Pyrrolidine Derivatives

Compound Name Molecular Formula Key Substituents Application References
3-FLUORO-4-(1-ISOBUTYLPIPERIDIN-4-YL)-PHENOL C₁₆H₂₃FNO Piperidine ring with isobutyl group Not specified
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol C₁₂H₁₅FNO₂ Methoxy group, pyrrolidine-methanol Pharmaceutical intermediate

Key Differences :

  • Piperidine rings (6-membered) vs. pyrrolidine (5-membered) affect basicity and metabolic stability .
  • Methoxy groups in the latter compound increase lipophilicity compared to the hydroxyl group in the target compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。